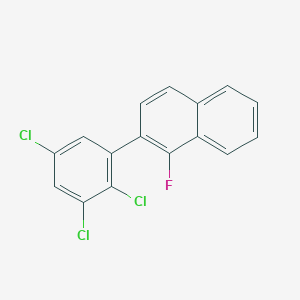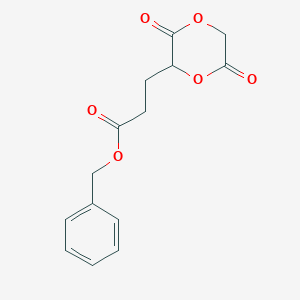
benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,3,3-trimethylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
- ®-benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate
Uniqueness
Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19) |
InChIキー |
ZGLSHXHKWURFQQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
![Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N'-(3-chloro-4-fluorophenyl)-](/img/structure/B14789945.png)
![2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14789949.png)

![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)

![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
